2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL is an organic compound belonging to the class of biphenyls and derivatives. It consists of two benzene rings linked together by a carbon-carbon bond, with three fluorine atoms attached to one of the benzene rings and an ethoxy group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Fluorine Atoms: The trifluoromethylation of the biphenyl core can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Ethoxy Group: The final step involves the reaction of the trifluorobiphenyl derivative with ethylene oxide under basic conditions to form the desired product
Industrial Production Methods
Industrial production of 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride or organolithium compounds can be used under inert atmosphere.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cathepsin S, a protease involved in various physiological processes . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL: Unique due to the presence of three fluorine atoms and an ethoxy group.
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]METHANOL: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]PROPANE: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of three fluorine atoms and an ethoxy group in 2-[(2’,3’,4’-TRIFLUOROBIPHENYL-2-YL)OXY]ETHANOL imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[2-(2,3,4-trifluorophenyl)phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-11-6-5-10(13(16)14(11)17)9-3-1-2-4-12(9)19-8-7-18/h1-6,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPXFPIOHNDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.